4-Methoxy-3-(trifluoromethyl)benzenesulfonamide
Description
4-Methoxy-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO3S. It is a derivative of benzenesulfonamide, featuring a methoxy group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Properties
CAS No. |
874839-34-6 |
|---|---|
Molecular Formula |
C8H8F3NO3S |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-3-2-5(16(12,13)14)4-6(7)8(9,10)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
IHMDHNCOQFDIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 4-methoxy-3-(trifluoromethyl)benzenesulfonamide generally involves two key steps:
Preparation of the Key Intermediate: 4-Methoxy-3-(trifluoromethyl)aniline
While direct literature on the exact 4-methoxy-3-(trifluoromethyl)aniline is limited, closely related compounds such as 4-methyl-3-(trifluoromethyl)phenylamine have well-documented preparation methods that can be adapted.
- Nitration of 2-trifluoromethyl toluene to obtain 4-nitro-2-trifluoromethyl toluene.
- Reduction of the nitro group to the corresponding amine (4-methyl-3-trifluoromethyl phenylamine) using catalytic hydrogenation or iron/ammonium chloride reduction.
This method is industrially scalable, with high yields and purity (>98% HPLC purity reported) and involves straightforward operations such as nitration under controlled temperature, followed by reduction with palladium on carbon catalyst or iron powder and acid (see Table 1).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Nitration | 2-Trifluoromethyl toluene, H2SO4, HNO3, 0-10 °C | 97 | Crude product | Light yellow oil, direct use |
| Reduction (Catalytic) | Pd/C, methanol, H2, 0.5 MPa, 50 °C, 6 h | 58 | >98% | Hydrogenation, filtration |
| Reduction (Chemical) | Fe powder, NH4Cl, HCl, 70-100 °C, 5-6 h | 56-61 | >98% | Acidic reduction, distillation |
Table 1: Preparation of 4-methyl-3-trifluoromethyl phenylamine as a model intermediate
The methoxy group at the 4-position can be introduced either by starting from 4-methoxy-3-(trifluoromethyl)benzene derivatives or by methylation of the corresponding hydroxy compound, although specific protocols for this are less documented.
Sulfonamide Formation
The key step in preparing 4-methoxy-3-(trifluoromethyl)benzenesulfonamide is the sulfonamide bond formation, typically achieved by reacting the aniline with a sulfonyl chloride.
- React the substituted aniline with a sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
- The reaction is usually performed in an aprotic solvent like acetonitrile, tetrahydrofuran (THF), or dichloromethane.
- Temperature control is critical, often conducted at room temperature or slightly elevated temperatures (up to 140-145 °C in some cases).
- After reaction completion, workup involves aqueous extraction, washing with brine, drying over anhydrous magnesium sulfate, filtration, and recrystallization or washing with ethanol or toluene to obtain high-purity sulfonamide.
Example from patent literature:
| Parameter | Details |
|---|---|
| Starting material | 4-methoxy-3-(trifluoromethyl)aniline (or related aniline) |
| Sulfonylating agent | Methanesulfonyl chloride or other sulfonyl chlorides |
| Catalyst/Base | 4-Dimethylaminopyridine (DMAP), triethylamine |
| Solvent | Acetonitrile, THF, or dichloromethane |
| Temperature | Room temperature to 140-145 °C |
| Reaction time | 1–8 hours |
| Purification | Extraction, washing, drying, recrystallization |
| Yield and purity | Yields up to 85%, purity >99% (HPLC) reported |
This method is supported by analogous sulfonamide preparations described in US patents, where high-purity sulfonamides were obtained by careful temperature control and purification steps.
Representative Reaction Scheme
$$
\text{4-Methoxy-3-(trifluoromethyl)aniline} + \text{R-SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{4-Methoxy-3-(trifluoromethyl)benzenesulfonamide}
$$
Where R = methyl, phenyl, etc.
Comparative Analysis of Preparation Methods
| Aspect | Catalytic Hydrogenation Reduction | Iron/Ammonium Chloride Reduction | Sulfonamide Formation via Sulfonyl Chloride |
|---|---|---|---|
| Starting Material | Nitro-substituted benzene | Nitro-substituted benzene | Aniline derivative |
| Catalyst/Base | Pd/C, H2 | Fe powder, NH4Cl, HCl | DMAP, triethylamine |
| Solvent | Methanol | Water | Acetonitrile, THF, DCM |
| Temperature Range | 50 °C | 70-100 °C | RT to 145 °C |
| Reaction Time | 6 h | 5-6 h | 1-8 h |
| Yield | 56-58% | 56-61% | Up to 85% |
| Purity (HPLC) | >98% | >98% | >99% |
| Scalability | Industrially scalable | Industrially scalable | Industrially scalable |
Research Findings and Notes
- The preparation of the trifluoromethyl-substituted aniline intermediate is well-established, with nitration and reduction being reliable and high-yielding steps.
- Sulfonamide formation is a robust reaction, with high purity achievable by controlling reaction parameters and purification.
- The use of DMAP as a catalyst/base enhances reaction rates and yields.
- Solvent choice affects product isolation and purity; ethanol washing and recrystallization are common purification methods.
- Analytical methods such as HPLC, NMR, and LCMS are essential for confirming purity and structure.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Lacks the methoxy group, making it less lipophilic.
4-Methoxybenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)benzenesulfonamide: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
4-Methoxy-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
4-Methoxy-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique chemical structure, which includes a trifluoromethyl group. This group significantly influences the compound's biological activity and stability. Research has highlighted its potential applications in various fields, including medicinal chemistry and cancer therapy.
Chemical Structure and Properties
The structural formula of 4-Methoxy-3-(trifluoromethyl)benzenesulfonamide can be represented as follows:
This compound features:
- A methoxy group (-OCH₃)
- A trifluoromethyl group (-CF₃)
- A sulfonamide group (-SO₂NH₂)
The biological activity of 4-Methoxy-3-(trifluoromethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and metabolic stability. This compound has shown potential in:
- Anti-inflammatory activities
- Anticancer properties
Anticancer Activity
Recent studies have evaluated the anticancer effects of similar sulfonamide derivatives. For instance, compounds with trifluoromethyl groups have demonstrated significant inhibitory effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 17.8 |
| Compound B | HePG2 | 12.4 |
| Compound C | A549 | 22.4 |
These findings indicate that modifications in the chemical structure, such as the introduction of trifluoromethyl groups, can enhance anticancer activity compared to traditional sulfonamides .
Anti-inflammatory Activity
Research has also indicated that sulfonamides can act as multi-target inhibitors in inflammatory pathways. For example, compounds similar to 4-Methoxy-3-(trifluoromethyl)benzenesulfonamide have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- In Vitro Studies : In a study examining the effect of various benzenesulfonamides on prostate cancer cells (PC3), it was found that certain derivatives significantly reduced cell viability under normoxic conditions but were less effective under hypoxic conditions . This highlights the importance of environmental factors on drug efficacy.
- Mechanistic Insights : Another study focused on the molecular interactions of trifluoromethyl compounds with key proteins involved in cancer progression. It was observed that these compounds could down-regulate critical genes such as BRCA1 and TP53, which are often associated with tumor suppression .
Q & A
Q. What are the key steps for synthesizing 4-Methoxy-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a substituted aniline precursor. Key steps include:
- Sulfonation : Reaction of 4-methoxy-3-(trifluoromethyl)aniline with a sulfonyl chloride under basic conditions (e.g., pyridine or NaOH) .
- Purification : Use of column chromatography or recrystallization in ethanol/water mixtures to isolate the product.
- Optimization : Employ continuous flow reactors to enhance yield and reduce side reactions . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing byproducts like disubstituted sulfonamides.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and trifluoromethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 310.03) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?
- Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition via π-π stacking and van der Waals interactions) .
- Bioisosteric Effects : The methoxy group mimics hydroxyl moieties in receptor binding, as seen in tetrazole-containing analogs .
- In Vitro Assays : Test for IC values against target enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Core Modifications : Replace the methoxy group with ethoxy or bulky substituents to assess steric effects on target binding .
- Trifluoromethyl Positioning : Compare activity of 3- vs. 4-trifluoromethyl isomers using molecular docking (e.g., AutoDock Vina) to map binding affinity .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values across analogs .
Q. What crystallographic methods resolve this compound’s solid-state structure?
Q. How should researchers resolve contradictions in reported bioactivity data for analogs?
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For example, COX-2 inhibition varies between human recombinant vs. murine macrophage assays .
- Structural Validation : Confirm analog purity via F NMR to rule out trifluoromethyl degradation artifacts .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data across studies, adjusting for assay sensitivity .
Q. What strategies optimize pharmacological target specificity in vivo?
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the methoxy moiety for targeted release .
- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes, guiding structural tweaks to reduce off-target effects .
Q. How can reaction kinetics improve yield in large-scale synthesis?
- Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonyl chloride consumption. Optimal reaction time: 4–6 hours at 25°C .
- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates, reducing reaction time by 30% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
